molecular formula C9H13ClN4O B2462310 2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride CAS No. 1226126-81-3

2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride

Cat. No.: B2462310
CAS No.: 1226126-81-3
M. Wt: 228.68
InChI Key: VNWNJBGSTFXFQZ-UHFFFAOYSA-N
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Description

“2-Methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride” is a chemical compound that contains several functional groups. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom, and it’s found in various natural products and synthetic compounds with diverse biological activities .

Scientific Research Applications

Synthesis and Antagonistic Properties

  • Microwave Assisted Synthesis: A novel series of compounds, including 2-methyl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile hydrochloride, have been synthesized through microwave irradiation and conventional heating. These compounds have been evaluated for their 5-HT3 antagonistic properties in guinea pig ileum (Mahesh, Perumal, & Pandi, 2004).

Antidepressant and Antianxiety Activities

  • Pharmacological Evaluation: Some derivatives of this compound have been synthesized and evaluated for their antidepressant and antianxiety activities, demonstrating significant potential in these areas (Kumar et al., 2017).

Anticancer Properties

  • Cytotoxic Activities Against Cancer Cell Lines: Compounds related to this compound have been synthesized and shown to possess anti-proliferative activities against human breast cancer cell lines, indicating potential application in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Luminescent Properties and Photo-induced Electron Transfer

  • Study of Luminescent Properties: Novel compounds including derivatives of this compound have been synthesized and studied for their luminescent properties and photo-induced electron transfer, which could be valuable in developing new photonic materials and sensors (Gan, Chen, Chang, & Tian, 2003).

Antibacterial and Biofilm Inhibition

  • Antibacterial and Biofilm Inhibition Activities: Derivatives of this compound have been shown to possess potent antibacterial and biofilm inhibition activities against various bacterial strains, suggesting potential use in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).

Synthesis and Herbicidal Activity

  • Herbicidal Applications: Some derivatives of this compound have been synthesized and found to exhibit herbicidal activities, particularly against grain sorghum, indicating potential agricultural applications (Sun, Huang, Li, Wang, & Luo, 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for exposure. Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in pharmaceuticals, materials science, or other fields .

Properties

IUPAC Name

2-methyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O.ClH/c1-7-12-8(6-10)9(14-7)13-4-2-11-3-5-13;/h11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWNJBGSTFXFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)N2CCNCC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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